Lipophilicity Comparison with Furan and Benzyl Analogs
The target compound’s computed XLogP3-AA of 1.5 places it in an intermediate lipophilicity window distinct from both the more hydrophilic furan analog (6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine, XLogP3-AA = 1.2) and the more lipophilic N-benzyl analog (N-benzyl-6-chloropyridazin-3-amine, XLogP3-AA = 2.2) [1][2][3]. This log P positioning can influence passive membrane permeability, protein binding, and metabolic stability in hit-to-lead campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 6-Chloro-N-(furan-2-ylmethyl)pyridazin-3-amine: 1.2; N-benzyl-6-chloropyridazin-3-amine: 2.2 |
| Quantified Difference | Δ = +0.3 vs. furan analog; Δ = –0.7 vs. benzyl analog |
| Conditions | XLogP3-AA 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
Procurement of a scaffold with a validated, intermediate log P reduces the need for additional synthetic iterations to fine-tune lipophilicity.
- [1] PubChem CID 3227149, computed XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/838089-56-8 View Source
- [2] PubChem CID 18526602 (6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine, CAS 919522-48-8), computed XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/919522-48-8 View Source
- [3] PubChem CID 24801749 (N-benzyl-6-chloropyridazin-3-amine, CAS 1496-85-1), computed XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/1496-85-1 View Source
